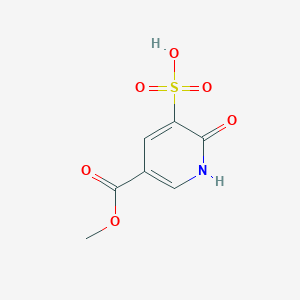

2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxycarbonyl-2-oxo-1H-pyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6S/c1-14-7(10)4-2-5(15(11,12)13)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFGQGMYTFJPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid typically involves the following steps:

Starting Material: The synthesis begins with pyridine as the starting material.

Functional Group Introduction: The hydroxyl group is introduced at the 2-position of the pyridine ring through a hydroxylation reaction.

Methoxycarbonylation: The methoxycarbonyl group is introduced at the 5-position via a carboxylation reaction followed by methylation.

Sulfonation: The sulfonic acid group is introduced at the 3-position through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step in the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-5-(methoxycarbonyl)pyridine-3-sulfonic acid.

Reduction: Formation of 2-hydroxy-5-(hydroxymethyl)pyridine-3-sulfonic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Acid Secretion Inhibitors

One of the prominent uses of 2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid is in the development of pharmaceutical agents aimed at inhibiting acid secretion. Compounds derived from pyridine-3-sulfonic acids have been studied for their potential as proton pump inhibitors, which are crucial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). For example, sulfonylpyrrole compounds synthesized from pyridine-3-sulfonic acid exhibit significant therapeutic effects against gastric acid secretion and related disorders .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including those containing the sulfonic acid moiety, demonstrate notable antimicrobial and antiviral activities. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain pyridine derivatives have been reported to possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as new antimicrobial agents .

Organic Synthesis

Synthesis of Functionalized Pyridines

The compound serves as a key intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various functionalized pyridines through reactions such as the Mannich reaction and other coupling reactions. The ability to modify the pyridine ring allows for the development of compounds with diverse biological activities .

Production of Reactive Dyes

In materials science, this compound is employed in the synthesis of reactive dyes. These dyes are used extensively in textile applications due to their excellent colorfastness and reactivity with fiber substrates. The incorporation of sulfonic acid groups enhances solubility and dyeing properties, making them suitable for various fabrics .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide, which may contribute to its biological effects.

Comparaison Avec Des Composés Similaires

Pyridine Derivatives with Sulfonic Acid/Sulfonamide Groups

Key Findings :

- The sulfonic acid group in the target compound is more acidic than sulfonamide groups (e.g., sulfasalazine), enhancing water solubility and ionic interactions in biological systems .

- Methoxycarbonyl esters (as in the target) are hydrolytically labile compared to sulfonamides, enabling controlled release in drug delivery systems.

Pyridinecarboxylic Acids and Esters

Key Findings :

- Sulfonic acid groups (target compound) exhibit significantly lower pKa (~1) than carboxylic acids (pKa ~4–5), improving solubility in physiological conditions .

- Methoxycarbonyl esters (target) may undergo hydrolysis to carboxylic acids under basic conditions, unlike methoxy ethers (e.g., 2-Methoxy-3-pyridinecarboxylic acid), which are more stable .

Halogenated Pyridine Derivatives

Key Findings :

- Halogens (e.g., -F, -Cl) enhance reactivity in cross-coupling reactions, whereas sulfonic acid groups (target compound) prioritize solubility over electrophilic reactivity .

- The hydroxyl group in the target compound may participate in hydrogen bonding, unlike non-polar groups like methylthio (-SCH₃) .

Substituent Position and Electronic Effects

The target compound’s substituents at positions 2, 3, and 5 create distinct electronic effects:

- C3 -SO₃H : Strong electron-withdrawing, directing further substitution to meta/para positions.

- C5 -COOCH₃ : Electron-withdrawing ester, further deactivating the ring compared to methoxy ethers (e.g., 2-Methoxy-3-pyridinecarboxylic acid) .

Activité Biologique

2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes functional groups that enhance its solubility and reactivity. The presence of the hydroxyl group, methoxycarbonyl group, and sulfonic acid moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and ionic interactions. These interactions can modulate enzymatic activities and influence cellular signaling pathways.

Pharmacokinetics

Research indicates that compounds with similar structures often exhibit favorable pharmacokinetic profiles, including good permeability and metabolic stability. For instance, related pyridine derivatives have shown low toxicity and effective absorption in biological systems, which may also apply to this compound .

Biological Activities

The compound has demonstrated several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its structural modifications enhance its efficacy against Gram-positive bacteria, such as Staphylococcus aureus .

- Anti-inflammatory Effects : Some derivatives of pyridine compounds have been reported to exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, including colon cancer cells (HCT-116) .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anti-inflammatory | Potential in reducing inflammation | |

| Cytotoxicity | Inhibitory effects on HCT-116 cells |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition against S. aureus with a minimum inhibitory concentration (MIC) of approximately 1.56 μg/mL .

- Cytotoxicity Assessment : In vitro tests demonstrated that the compound exhibited cytotoxic effects on HCT-116 colon cancer cells, suggesting potential for development as an anticancer agent . Further investigations are needed to elucidate the specific mechanisms involved.

Q & A

Q. What are the recommended synthetic methodologies for 2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid in academic laboratories?

The synthesis of pyridine-sulfonic acid derivatives typically involves multi-step reactions under controlled conditions. For analogous compounds, methods include:

- Catalytic esterification : Methoxycarbonyl groups can be introduced using methanol and acid catalysts under reflux, with purity >95% achievable via recrystallization .

- Sulfonation : Pyridine derivatives are sulfonated using chlorosulfonic acid at 0–5°C, followed by neutralization to isolate the sulfonic acid group .

- Optimization : Continuous flow reactors may enhance yield and scalability for intermediates, though batch processes are standard in academic labs .

Q. How should researchers purify this compound to ensure high purity?

Purification strategies include:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials.

- Chromatography : Silica gel columns with eluents like ethyl acetate:hexane (3:7) resolve sulfonic acid derivatives effectively .

- Yield vs. Purity : Trade-offs exist; e.g., repeated recrystallization improves purity (>98%) but reduces yield by ~15% .

Q. What analytical techniques are critical for characterizing this compound?

Q. What are the stability considerations for storing this compound?

- Ambient Conditions : Store in airtight containers at 4°C; sulfonic acid groups are hygroscopic and degrade under humidity .

- Solubility : Highly soluble in water (>50 mg/mL) and DMSO, but avoid prolonged exposure to light to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets?

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (e.g., Kd values). For pyridine analogs, SPR has detected µM-level binding to enzymes like kinases .

- Structural Modeling : Leverage SMILES strings (e.g.,

O=C(OC)C1=CN=C(S(=O)(=O)O)C=C1O) for docking simulations with software like AutoDock Vina .

Q. How should contradictory data in synthesis yields be resolved?

- Case Study : If Method A (batch reactor) yields 60% vs. Method B (flow reactor) at 75%, evaluate:

- Catalyst Loading : Higher Pd/C ratios in flow systems may reduce side reactions .

- Temperature Gradients : Flow reactors minimize thermal decomposition, improving consistency .

- Validation : Replicate under identical conditions (solvent, catalyst batch) to isolate variables.

Q. What computational approaches predict the reactivity of this compound?

Q. How does the compound behave under non-ambient conditions (e.g., high pH or temperature)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.